molecular formula C7H12ClN3O2 B6219660 methyl 3-(2-amino-1H-imidazol-4-yl)propanoate hydrochloride CAS No. 2751614-93-2

methyl 3-(2-amino-1H-imidazol-4-yl)propanoate hydrochloride

Cat. No.: B6219660
CAS No.: 2751614-93-2
M. Wt: 205.64 g/mol
InChI Key: NBHJYLXROHHBAJ-UHFFFAOYSA-N
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Description

Methyl 3-(2-amino-1H-imidazol-4-yl)propanoate hydrochloride is a chemical compound with the molecular formula C7H12ClN3O2 It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-amino-1H-imidazol-4-yl)propanoate hydrochloride typically involves the reaction of an imidazole derivative with a suitable ester. One common method is the esterification of 3-(2-amino-1H-imidazol-4-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-amino-1H-imidazol-4-yl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nitrating agents.

Major Products Formed

    Oxidation: Nitro derivatives of the imidazole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Halogenated or nitrated imidazole derivatives.

Scientific Research Applications

Methyl 3-(2-amino-1H-imidazol-4-yl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of methyl 3-(2-amino-1H-imidazol-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. This compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride
  • Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride
  • Methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate

Uniqueness

Methyl 3-(2-amino-1H-imidazol-4-yl)propanoate hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

2751614-93-2

Molecular Formula

C7H12ClN3O2

Molecular Weight

205.64 g/mol

IUPAC Name

methyl 3-(2-amino-1H-imidazol-5-yl)propanoate;hydrochloride

InChI

InChI=1S/C7H11N3O2.ClH/c1-12-6(11)3-2-5-4-9-7(8)10-5;/h4H,2-3H2,1H3,(H3,8,9,10);1H

InChI Key

NBHJYLXROHHBAJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CN=C(N1)N.Cl

Purity

95

Origin of Product

United States

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